

FTY720-C2: A Selective Modulator of Sphingolipid Signaling - A Comparative Guide

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Compound of Interest

Compound Name: FTY720-C2

Cat. No.: B1674170

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FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator after its phosphorylation to FTY720-phosphate. However, emerging evidence has highlighted a dual mechanism of action for the parent compound, FTY720, as a direct inhibitor of ceramide synthases (CerS). This guide provides a comparative analysis of FTY720 and its analogues as selective modulators of sphingolipid signaling, with a focus on their activity towards ceramide synthases. The "FTY720-C2" nomenclature in the topic is addressed by focusing on FTY720's interaction with CerS2, the enzyme responsible for synthesizing very long-chain (C22-C24) ceramides. We also compare FTY720 with other selective inhibitors of sphingolipid metabolism to provide a broader context for its use in research and drug development.

Comparative Analysis of Sphingolipid Modulator Performance

The selectivity of a compound for a specific enzyme in the sphingolipid pathway is crucial for dissecting the distinct roles of various sphingolipid species in cellular processes. The following tables summarize the quantitative data on the inhibitory activity of FTY720 and other key modulators on ceramide synthases and sphingosine kinases.

Table 1: Inhibitory Activity of FTY720 and Other Modulators on Ceramide Synthase (CerS) Isoforms

Compound	CerS1 (C18) IC ₅₀	CerS2 (C22/C24) IC ₅₀	CerS4 (C20) IC ₅₀	CerS5/6 (C16) IC ₅₀	Selectivity	Reference
FTY720	Similar efficacy to other isoforms	~6.4 μ M	Least inhibited isoform	Similar efficacy to other isoforms	Broad-spectrum CerS inhibitor, with noted potency against CerS2	[1][2]
P053	0.54 μ M (human)	28.6 μ M (human)	17.2 μ M (human)	7.2 μ M (CerS5), 11.4 μ M (CerS6)	Highly selective for CerS1	[3][4]
Fumonisin B1	Sub-micromolar	Sub-micromolar	Sub-micromolar	Sub-micromolar	Potent, non-selective CerS inhibitor	[5]
ST1060	-	Predominantly inhibits	-	-	Selective for CerS2	[6]
ST1058	-	Preferentially inhibits	Preferentially inhibits	-	Selective for CerS2 and CerS4	[6]
ST1074	-	Preferentially inhibits	Preferentially inhibits	-	Selective for CerS2 and CerS4	[6]
ST1072	-	-	Most potently inhibits	Most potently inhibits	Selective for CerS4 and CerS6	[6]

Note: IC₅₀ values can vary depending on the assay conditions. "-" indicates data not available in the searched literature.

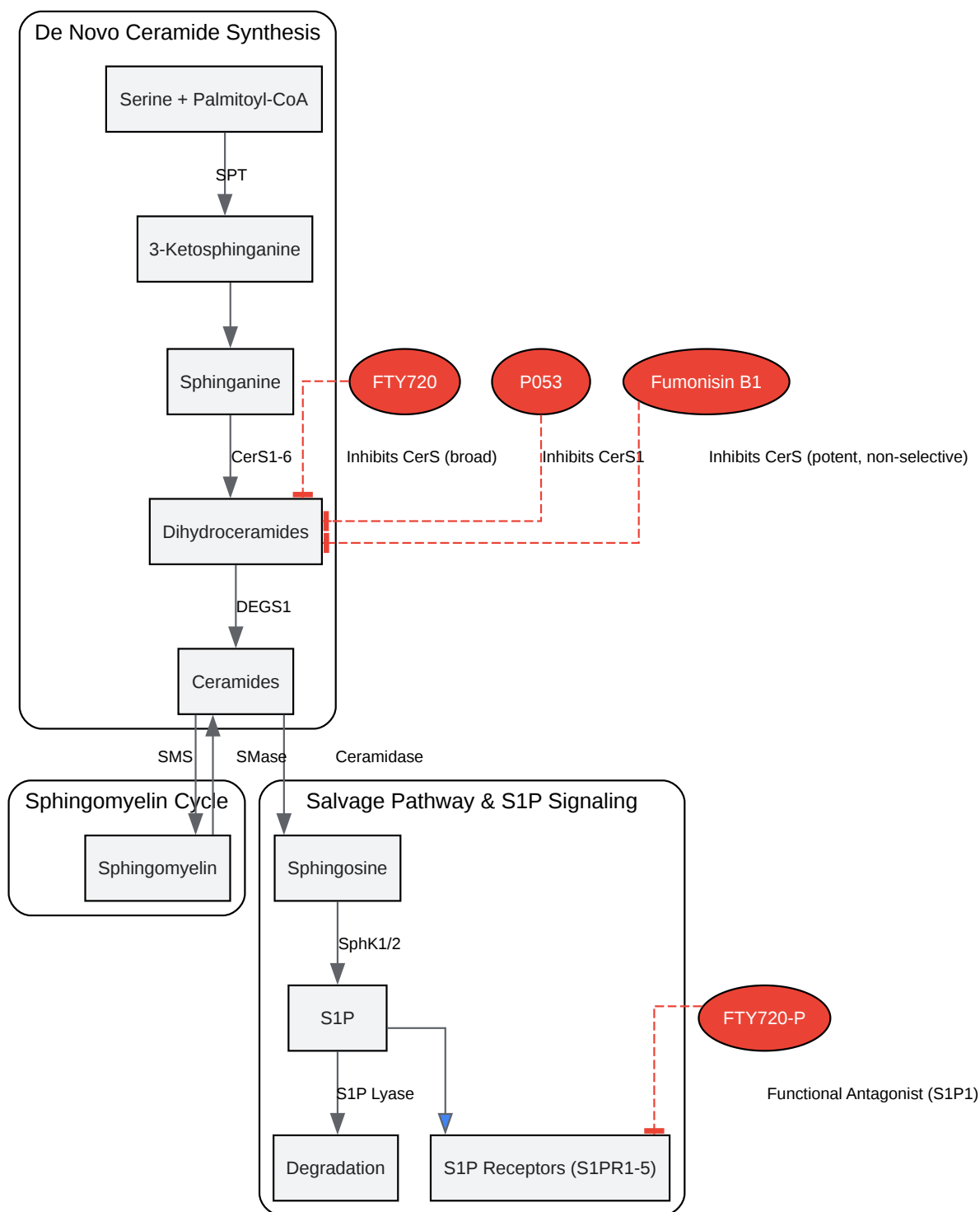
Table 2: Selectivity Profile of Sphingolipid Modulators Against Other Key Enzymes

Compound	Sphingosine Kinase 1 (SphK1) Inhibition	Sphingosine Kinase 2 (SphK2) Inhibition	S1P Receptor Activity (as phosphate)	Reference
FTY720	Inhibits (60% inhibition at 10 μ M)	Substrate for phosphorylation	Agonist for S1P ₁ , S1P ₃ , S1P ₄ , S1P ₅	[5] [7]
P053	No inhibition at 10 μ M	No inhibition at 10 μ M	Not reported	[2]
Fumonisin B1	No direct inhibition	No direct inhibition	Not applicable	[8]

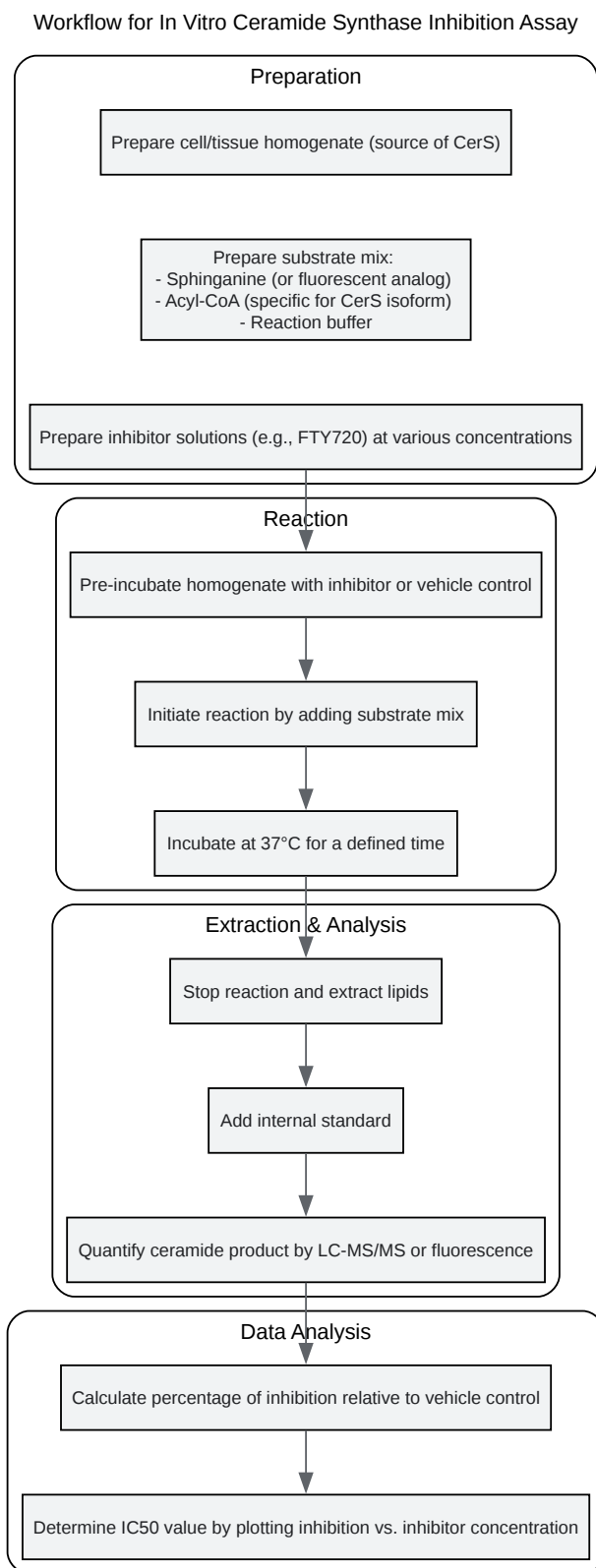
Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these modulators within the sphingolipid pathway and the methods used to assess their activity, the following diagrams are provided.

Simplified Sphingolipid Signaling Pathway and Points of Inhibition

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Caption: Sphingolipid metabolism with key enzymes and sites of action for FTY720 and other selective modulators.



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Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against ceramide synthases.

Detailed Experimental Protocols

In Vitro Ceramide Synthase (CerS) Inhibition Assay using LC-MS/MS

This protocol is a synthesized methodology based on established procedures for measuring CerS activity and its inhibition.^{[9][10]}

1. Preparation of Reagents and Samples:

- Cell/Tissue Homogenate:
 - Harvest cells or tissue and wash with ice-cold PBS.
 - Homogenize in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl₂, containing protease inhibitors).
 - Determine protein concentration using a standard method (e.g., BCA assay).
- Substrates:
 - Prepare a stock solution of sphinganine (DHSph) in an appropriate solvent.
 - Prepare stock solutions of various fatty acyl-CoAs (e.g., C16:0-CoA for CerS5/6, C18:0-CoA for CerS1, C22:0-CoA for CerS2) in water.
- Inhibitor:
 - Prepare a stock solution of FTY720 or other test compounds in a suitable solvent (e.g., DMSO).
- Reaction Buffer:

- Prepare a buffer containing HEPES, fatty-acid-free BSA, and other necessary components.

2. Assay Procedure:

- In a microcentrifuge tube, add the cell homogenate (typically 20-50 µg of protein).
- Add the test inhibitor at various concentrations (or vehicle control) and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the substrate mixture containing sphinganine and the specific acyl-CoA.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

3. Lipid Extraction:

- Stop the reaction by adding a solvent mixture, typically chloroform:methanol (1:2, v/v).
- Add an internal standard (e.g., a ceramide with a unique fatty acid chain length not endogenously present, like C17:0 ceramide) to each sample for normalization.
- Vortex the samples and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

4. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
- Inject the sample into an LC system coupled to a tandem mass spectrometer.
- Separate the different ceramide species using a suitable column and gradient.

- Detect and quantify the specific dihydroceramide product based on its mass-to-charge ratio (m/z) and fragmentation pattern in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

- Normalize the peak area of the dihydroceramide product to the peak area of the internal standard.
- Calculate the percentage of CerS activity inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC_{50} value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

FTY720 (Fingolimod) presents a complex pharmacological profile, acting not only as a pro-drug for an S1P receptor modulator but also as a direct inhibitor of ceramide synthases. While its action on S1P receptors is well-characterized and central to its immunosuppressive effects, its ability to inhibit ceramide synthesis, particularly of very long-chain ceramides via CerS2, opens new avenues for research into the distinct roles of different ceramide species.[1] The development of FTY720 analogues with increased selectivity for specific CerS isoforms, such as ST1060 for CerS2, provides valuable tools for the scientific community.[6] Furthermore, comparison with highly selective inhibitors like P053 for CerS1 highlights the potential for developing targeted therapies for diseases where specific sphingolipid pathways are dysregulated.[3][4] This guide provides a framework for understanding and comparing these selective modulators, aiding researchers in the design of future studies and the development of novel therapeutic strategies targeting the sphingolipid network.

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